

Application Note: Simultaneous Quantification of Creatinine and Creatine by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine monohydrate

Cat. No.: B14218668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a naturally occurring compound that plays a crucial role in cellular energy metabolism, primarily in muscle tissue. It is endogenously synthesized and can also be obtained from dietary sources. Creatine is non-enzymatically converted to its cyclic anhydride, creatinine, which is then excreted in the urine at a relatively constant rate. The measurement of creatinine levels in biological fluids is a key diagnostic marker for renal function. Furthermore, the simultaneous analysis of both creatine and creatinine is important in various research areas, including studies of metabolic disorders, sports nutrition, and toxicology.^{[1][2]} While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high selectivity, sensitivity, and accuracy, which minimizes interferences often seen with other methods like the Jaffe reaction or enzymatic assays.^{[1][3][4]}

This application note provides a detailed protocol for the simultaneous quantification of creatinine and creatine in human serum and urine using LC-MS/MS. It is important to note that creatinine is often commercially available as **creatinine monohydrate**. In aqueous solutions, such as those used for sample preparation, **creatinine monohydrate** will be present as creatinine, and this method will quantify the total creatinine concentration.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using a HILIC or reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard (IS), such as creatinine-d3, is used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[3] The analytes are monitored in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents

- Creatinine and Creatine analytical standards
- Creatinine-d3 (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum and urine (for matrix-matched calibrators and quality controls)

Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and creatine in ultrapure water to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
- Internal Standard Working Solution (1 µg/mL): Prepare a working solution of creatinine-d3 in a suitable solvent.[5][6]

Sample Preparation

For Serum Samples:[3]

- To 50 μ L of serum, add 20 μ L of the internal standard working solution.
- Add 200 μ L of methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 15,000 rpm for 3 minutes.
- Transfer 50 μ L of the supernatant to a new tube and mix with 50 μ L of water.
- Inject 3 μ L of the final mixture into the LC-MS/MS system.

For Urine Samples:[5]

- Thaw frozen urine samples to room temperature and vortex.
- Add 10 μ L of formic acid to 1 mL of urine and centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m filter.
- Dilute a 5 μ L aliquot of the filtered urine to a total volume of 10 mL with water after spiking with 100 μ L of the internal standard working solution.
- Inject a 5 μ L aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography:

Parameter	Condition
Column	Raptor HILIC-Si (2.7 μ m, 50 mm x 2.1 mm) or equivalent[1]
Mobile Phase A	0.1% Formic acid in Water[5]
Mobile Phase B	0.1% Formic acid in Acetonitrile[5]
Gradient	Isocratic with 50% A and 50% B[5] or a gradient for better separation
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	3-5 μ L[3][5]

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MRM Transitions	See Table 1
Source Temperature	500 °C
IonSpray Voltage	5500 V

Table 1: MRM Transitions for Analytes and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Creatinine	114	86 (quantifier), 44 (qualifier)[4] [5]
Creatine	132	90
Creatinine-d3 (IS)	117	89[5]

Quantitative Data Summary

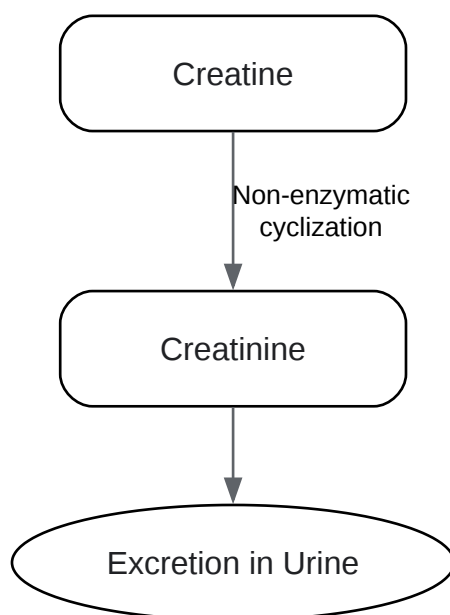
The following table summarizes typical performance characteristics of an LC-MS/MS method for the simultaneous analysis of creatinine and creatine.

Table 2: Method Validation Parameters

Parameter	Creatinine	Creatine
Linearity Range	0.5 - 200 µg/mL[7]	0.5 - 200 µg/mL[7]
Lower Limit of Quantification (LLOQ)	4.4 µmol/L (in serum)[3]	0.5 µg/mL[7]
Precision (%RSD)	1.15% - 3.84%[3]	< 15%
Accuracy (%Bias)	-2.1% (compared to enzymatic)[3]	96.23% - 102.75% (recovery) [7]

Diagrams

Metabolic Pathway



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of creatine to creatinine.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for creatinine and creatine analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of creatinine and creatine in biological matrices. The simple sample preparation and fast analysis time make it suitable for high-throughput applications in both clinical and research settings. This method overcomes the limitations of traditional assays, offering superior accuracy and reliability for assessing renal function and studying creatine metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Simultaneous Quantification of Creatinine and Creatine by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14218668#lc-ms-ms-for-simultaneous-analysis-of-creatinine-and-creatinine-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com